2-Methyl-6-phenoxyhexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-phenoxyhexan-2-ol is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, which is substituted with a methyl group at the second position and a phenoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-phenoxyhexan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . Another method involves nucleophilic aromatic substitution, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or nucleophilic aromatic substitutions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-phenoxyhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-6-phenoxyhexan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenoxyhexan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can participate in aromatic interactions, affecting the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Methyl-6-phenoxyhexan-2-ol can be compared with other similar compounds, such as:
Phenol: A simpler structure with a hydroxyl group directly attached to a benzene ring.
2-Methylhexan-2-ol: Lacks the phenoxy group, resulting in different chemical and biological properties.
6-Phenoxyhexan-2-ol: Similar structure but without the methyl group at the second position, leading to variations in reactivity and applications.
Properties
CAS No. |
87077-94-9 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-methyl-6-phenoxyhexan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-13(2,14)10-6-7-11-15-12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
InChI Key |
ZQELRMZGSNPLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCOC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.